3-[2-(4-Chlorophenoxy)ethyl]-1,3-benzothiazol-2(3H)-one
3-[2-(4-Chlorophenoxy)ethyl]-1,3-benzothiazol-2(3H)-one
Brand Name:
Vulcanchem
CAS No.:
852698-34-1
VCID:
VC0352997
InChI:
InChI=1S/C15H12ClNO2S/c16-11-5-7-12(8-6-11)19-10-9-17-13-3-1-2-4-14(13)20-15(17)18/h1-8H,9-10H2
SMILES:
C1=CC=C2C(=C1)N(C(=O)S2)CCOC3=CC=C(C=C3)Cl
Molecular Formula:
C15H12ClNO2S
Molecular Weight:
305.8g/mol
3-[2-(4-Chlorophenoxy)ethyl]-1,3-benzothiazol-2(3H)-one
CAS No.: 852698-34-1
Main Products
VCID: VC0352997
Molecular Formula: C15H12ClNO2S
Molecular Weight: 305.8g/mol
CAS No. | 852698-34-1 |
---|---|
Product Name | 3-[2-(4-Chlorophenoxy)ethyl]-1,3-benzothiazol-2(3H)-one |
Molecular Formula | C15H12ClNO2S |
Molecular Weight | 305.8g/mol |
IUPAC Name | 3-[2-(4-chlorophenoxy)ethyl]-1,3-benzothiazol-2-one |
Standard InChI | InChI=1S/C15H12ClNO2S/c16-11-5-7-12(8-6-11)19-10-9-17-13-3-1-2-4-14(13)20-15(17)18/h1-8H,9-10H2 |
Standard InChIKey | MEMFPRJMEPDPPR-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)N(C(=O)S2)CCOC3=CC=C(C=C3)Cl |
Canonical SMILES | C1=CC=C2C(=C1)N(C(=O)S2)CCOC3=CC=C(C=C3)Cl |
PubChem Compound | 4912986 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume